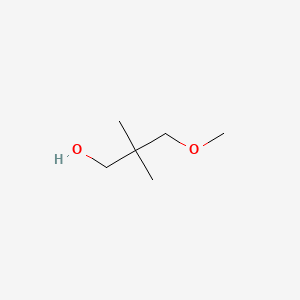

3-Methoxy-2,2-dimethylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,4-7)5-8-3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQOBRGLAAGQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205633 | |

| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57021-67-7 | |

| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057021677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethylpropan-1-ol (CAS Number: 57021-67-7), a unique neopentyl glycol derivative. While not as extensively documented as some related methoxy alcohols, this compound presents potential as a building block in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, explores plausible synthetic routes based on established organic chemistry principles, discusses potential applications, and outlines safety considerations. The guide is intended to be a foundational resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation into the utility of this compound.

Introduction and Chemical Identity

This compound is a structural derivative of neopentyl alcohol, characterized by the presence of a methoxy group on the C3 carbon. Its chemical structure, featuring a quaternary carbon center, imparts specific steric and electronic properties that can be advantageous in the design of novel molecules. The Chemical Abstracts Service (CAS) number for this compound is 57021-67-7 .[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, a comprehensive experimental characterization is not widely published.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57021-67-7 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(C)(CO)COC | [1] |

| InChIKey | BEQOBRGLAAGQDU-UHFFFAOYSA-N | |

| Predicted XLogP3 | 0.6 | |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Rotatable Bond Count | 3 | |

| Flash Point | 51.6°C | [2] |

Spectroscopic Profile:

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the methylene protons adjacent to the hydroxyl and methoxy groups, the methoxy protons, and the hydroxyl proton.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbons, and the methoxy carbon. The chemical shift of the methoxy group in ¹³C NMR can be indicative of its substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the alcohol functional group, typically in the range of 3200-3600 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹, and C-O stretching bands for the alcohol and ether linkages would be observed in the 1000-1300 cm⁻¹ region. Methoxy compounds often exhibit a weak band in the 2860–2800 cm−1 region, which is diagnostic for the methoxyl group.[3]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. In the context of related compounds, GC-MS is a powerful technique for the identification and quantification of methoxy alcohols.

Synthesis and Manufacturing

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Deprotonation: To a stirred solution of 2,2-dimethylpropane-1,3-diol in a suitable anhydrous aprotic solvent (e.g., THF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and a methylating agent (e.g., methyl iodide) is added dropwise. The reaction is then stirred at room temperature or gently heated to drive the reaction to completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structure suggests potential utility as a building block in organic synthesis and medicinal chemistry. The methoxy group is a prevalent substituent in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.

Potential Roles:

-

Scaffold for Novel Molecules: The neopentyl core provides steric bulk, which can be exploited to probe binding pockets of biological targets.

-

Introduction of a Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation and metabolic stability of a molecule.

-

Pro-drug Strategies: The primary alcohol functionality can be derivatized to create esters or other labile groups for pro-drug applications.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,2-dimethylpropan-1-ol, with the CAS number 57021-67-7, is a chemical compound of interest in various research and development applications. Its unique structure, featuring a neopentyl core with a primary alcohol and a methoxy group, imparts specific physical and chemical characteristics that are crucial for its use in synthesis and material science. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. These properties are essential for handling, reaction setup, and purification of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| Boiling Point | 164.2 °C at 760 mmHg | [3] |

| Melting Point | Not available | [3] |

| Density | 0.898 g/cm³ | [3] |

| Solubility | No specific data available. Expected to be soluble in organic solvents. | |

| Refractive Index | No specific data available. | |

| Viscosity | No specific data available. |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

-

The assembly is then immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer or a 10 mL graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure (using a graduated cylinder):

-

The mass of a clean, dry 10 mL graduated cylinder is accurately measured using an analytical balance.

-

A known volume of this compound (e.g., 5 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents is crucial for reaction and purification processes.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Sample of this compound

Procedure:

-

Approximately 0.1 mL of this compound is placed in a small test tube.

-

About 2 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or a stirring rod for about one minute.

-

The mixture is then allowed to stand and observed for any signs of insolubility, such as the presence of two distinct layers or a cloudy suspension.

-

If the compound dissolves, it is recorded as soluble in that solvent. If not, it is recorded as insoluble. This process is repeated for each of the selected solvents.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

The refractometer is turned on, and the prism is cleaned with a soft tissue and a suitable solvent.

-

The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the prism using a clean dropper.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

-

The temperature of the measurement, controlled by the water bath, should be recorded as the refractive index is temperature-dependent.

Synthetic Pathway: Williamson Ether Synthesis

A plausible and common method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would likely start from 2,2-dimethyl-1,3-propanediol.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-ol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted data and information on closely related analogs to provide a foundational understanding for research and development purposes.

Chemical Structure and Properties

This compound, with the CAS number 57021-67-7, is a primary alcohol and an ether. Its chemical structure consists of a neopentyl alcohol backbone with a methoxy group attached to the third carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| SMILES | CC(C)(CO)COC | [1] |

| InChI | InChI=1S/C6H14O2/c1-6(2,4-7)5-8-3/h7H,4-5H2,1-3H3 | [1] |

| XlogP (predicted) | 0.6 | [1] |

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on established principles of the Williamson ether synthesis and would require optimization in a laboratory setting.

Objective: To synthesize this compound from 2,2-dimethyl-1,3-propanediol.

Materials:

-

2,2-dimethyl-1,3-propanediol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Methodology:

-

Formation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-1,3-propanediol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of sodium hydride (60% dispersion in mineral oil) portion-wise to the solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

Add one equivalent of methyl iodide or dimethyl sulfate dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and then stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Logical Workflow for Proposed Synthesis:

Caption: Proposed Williamson ether synthesis of this compound.

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. However, predicted data and data from the closely related analog, (R)-3-Methoxy-2-methylpropan-1-ol, can provide valuable insights for characterization.[3]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C(CH₃)₂ | ~0.9 | Singlet (s) |

| CH₂-OH | ~3.3-3.4 | Singlet (s) |

| CH₂-O | ~3.2 | Singlet (s) |

| OCH₃ | ~3.3 | Singlet (s) |

| OH | Variable | Broad Singlet (s) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₂ | ~22 |

| C(CH₃)₂ | ~36 |

| OCH₃ | ~59 |

| CH₂-OH | ~71 |

| CH₂-O | ~80 |

Table 4: Key IR Spectroscopic Absorptions for Alcohols and Ethers

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3550 (broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-O Stretch (Alcohol) | 1000 - 1260 |

| C-O Stretch (Ether) | 1070 - 1150 |

Table 5: Predicted Mass Spectrometry Data (m/z) for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 119.10666 |

| [M+Na]⁺ | 141.08860 |

| [M-H]⁻ | 117.09210 |

Biological Activity and Applications in Drug Development

There is currently no published research detailing the biological activity, pharmacological profile, or specific applications in drug development for this compound. Furthermore, no information is available regarding its interaction with any signaling pathways.

The biological effects of small molecules are highly structure-dependent, and therefore, extrapolation from other methoxy-containing compounds would be speculative. Researchers interested in the potential bioactivity of this compound would need to conduct initial in vitro and in vivo screening studies.

Conclusion

This compound is a chemical entity for which detailed experimental data is scarce in the public domain. This guide has provided a summary of its known properties and a plausible, though unvalidated, synthetic protocol based on fundamental organic chemistry principles. The provided spectroscopic data is based on predictions and analogies to a closely related structure and should be used as a preliminary guide for characterization. The lack of any biological data highlights an area for potential novel research. This document serves as a foundational resource for scientists and researchers who may consider this compound as a building block or a target for further investigation in chemical and pharmaceutical sciences.

References

Synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Methoxy-2,2-dimethylpropan-1-ol, a valuable building block in various chemical syntheses. The described methodology focuses on the selective modification of 2,2-dimethyl-1,3-propanediol (neopentyl glycol), a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols and quantitative data to facilitate the practical application of this synthesis.

Synthesis Pathway Overview

The synthesis of this compound from 2,2-dimethyl-1,3-propanediol is strategically achieved through a three-step process. This approach addresses the challenge of selective mono-methylation of a symmetric diol by employing a protection-methylation-deprotection sequence.

The three key stages are:

-

Selective Monoprotection of 2,2-dimethyl-1,3-propanediol: One of the two primary hydroxyl groups of neopentyl glycol is selectively protected with a bulky protecting group to ensure that the subsequent methylation occurs at only one site.

-

Williamson Ether Synthesis: The remaining free hydroxyl group of the mono-protected intermediate is methylated using a methylating agent in the presence of a strong base.

-

Deprotection: The protecting group is removed to yield the target molecule, this compound.

This sequence is illustrated in the following workflow diagram:

Caption: Overall synthetic strategy for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the proposed synthesis, based on analogous reactions. Actual yields may vary depending on specific experimental conditions and optimization.

| Step | Reaction | Key Reagents | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |

| 1 | Selective Monoprotection | 2,2-dimethyl-1,3-propanediol, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | Dichloromethane (DCM) | 12 - 16 | Room Temperature | >80 |

| 2 | Williamson Ether Synthesis | Mono-DMT-neopentyl glycol, Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 2 - 4 | 0 to Room Temperature | ~70-80 |

| 3 | Deprotection | Mono-DMT-protected methyl ether of neopentyl glycol, Formic acid | Methanol | 1 - 2 | Room Temperature | >90 |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each step of the synthesis.

Step 1: Selective Monoprotection of 2,2-dimethyl-1,3-propanediol

This procedure selectively protects one of the primary hydroxyl groups of neopentyl glycol using 4,4'-dimethoxytrityl chloride (DMT-Cl).

Caption: Experimental workflow for the monoprotection of neopentyl glycol.

Materials:

-

2,2-dimethyl-1,3-propanediol (neopentyl glycol)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4,4'-dimethoxytrityl chloride (1.05 eq) in anhydrous DCM to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-DMT-protected neopentyl glycol.

Step 2: Williamson Ether Synthesis (Methylation)

The free hydroxyl group of the mono-protected intermediate is methylated in this step.

Caption: Experimental workflow for the methylation step.

Materials:

-

Mono-DMT-protected neopentyl glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of mono-DMT-protected neopentyl glycol (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether. The combined organic layers are then washed, dried, and concentrated to give the mono-DMT-protected methyl ether.

Step 3: Deprotection

The final step involves the removal of the DMT protecting group to yield the target alcohol.

Caption: Experimental workflow for the deprotection step.

Materials:

-

Mono-DMT-protected methyl ether of neopentyl glycol

-

Methanol

-

Formic acid (88%)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the mono-DMT-protected methyl ether (1.0 eq) in methanol.

-

Add formic acid (88%) to the solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

-

Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification may be achieved by distillation or column chromatography.

Spectroscopic Profile of 3-Methoxy-2,2-dimethylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methoxy-2,2-dimethylpropan-1-ol, a compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and established methodologies for spectroscopic analysis. The information herein serves as a foundational resource for the characterization and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for this compound. It is important to note that these are computationally derived values and may differ from experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (CH₃)₂C- | ~ 0.9 - 1.0 | s | 6H |

| -CH₂-O- | ~ 3.2 - 3.3 | s | 2H |

| -O-CH₃ | ~ 3.3 - 3.4 | s | 3H |

| -CH₂-OH | ~ 3.4 - 3.5 | d | 2H |

| -OH | Variable | br s | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂C- | ~ 22 - 24 |

| -C(CH₃)₂- | ~ 36 - 38 |

| -O-CH₃ | ~ 59 - 61 |

| -CH₂-OH | ~ 70 - 72 |

| -CH₂-O- | ~ 80 - 82 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-O Stretch (Alcohol) | 1000 - 1260 |

| C-O Stretch (Ether) | 1070 - 1150 |

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 119.1067 |

| [M+Na]⁺ | 141.0886 |

| [M-H]⁻ | 117.0921 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained neat (without a solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample on the plates and acquire the sample spectrum.

-

The instrument measures the absorption of infrared radiation at different wavenumbers.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The x-axis represents wavenumber (cm⁻¹) and the y-axis represents transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing fragmentation. Electrospray ionization (ESI) is a softer ionization technique that often leaves the molecular ion intact.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The molecular ion peak ([M]⁺ or adducts like [M+H]⁺) is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic characterization of an organic molecule.

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-2,2-dimethylpropan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-2,2-dimethylpropan-1-ol. As a specialized functionalized alcohol, understanding its precise chemical structure is paramount for its application in synthetic chemistry and drug development. This document outlines the theoretical basis for the expected spectral features, including chemical shift, integration, and multiplicity, grounded in the principles of molecular structure and magnetic environments. Furthermore, a detailed, field-tested protocol for sample preparation and spectral acquisition is provided to ensure the generation of high-fidelity, reproducible data. This guide is intended to serve as an authoritative resource for scientists requiring rigorous structural verification of this compound.

Introduction: The Structural Significance of this compound

This compound is a neopentyl glycol derivative characterized by a primary alcohol and a methoxy ether functional group. The presence of a quaternary carbon atom, substituted with two methyl groups, imparts unique steric and electronic properties to the molecule. These features make it a potentially valuable building block in organic synthesis, where precise control over molecular architecture is critical.

¹H NMR spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of molecular structure.[1] By probing the magnetic environments of protons within a molecule, it provides critical information on the connectivity and spatial relationship of atoms.[2] For a compound like this compound, ¹H NMR serves as the primary method for identity confirmation and purity assessment.

Molecular Structure and Predicted ¹H NMR Spectral Analysis

The structure of this compound contains five distinct proton environments, which are expected to give rise to five unique signals in the ¹H NMR spectrum. The absence of vicinal protons (protons on adjacent carbon atoms) for all but the hydroxyl group simplifies the spectrum, leading to a series of singlets.

Analysis of Chemical Environments

-

Hₐ (Methoxy Protons, -OCH₃): These three equivalent protons are on a carbon attached to an electronegative oxygen atom. This deshielding effect shifts their signal downfield from typical alkyl protons.[3] They have no adjacent protons, so their signal will be a singlet.

-

Hₑ (Methylene Protons, -CH₂-O-): These two equivalent protons are on a carbon adjacent to the methoxy oxygen. Similar to Hₐ, they are deshielded and will appear downfield.[4] The adjacent carbon is quaternary, meaning there are no protons to couple with, resulting in a singlet.

-

Hₐ (gem-Dimethyl Protons, -C(CH₃)₂-): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are attached to a quaternary carbon and are relatively far from the electronegative oxygen atoms, placing them in the shielded, upfield region of the spectrum.[5] Their signal will be a singlet.

-

Hₐ (Methylene Protons, -CH₂OH): These two protons are on a carbon directly bonded to the hydroxyl oxygen, which is highly electronegative. This causes significant deshielding, shifting their signal downfield.[4] The adjacent quaternary carbon results in a singlet multiplicity.

-

Hₑ (Hydroxyl Proton, -OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature.[6] It often appears as a broad singlet due to chemical exchange and hydrogen bonding.[7] This signal can be confirmed by adding a drop of D₂O to the sample, which causes the proton to exchange with deuterium, leading to the disappearance of the peak from the spectrum.[8]

Predicted Spectral Data Summary

The anticipated ¹H NMR spectral data, assuming a standard deuterated solvent like CDCl₃, is summarized below.

| Signal Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Hₐ | -OCH₃ | ~ 3.3 | Singlet (s) | 3H | Attached to electronegative ether oxygen.[9] |

| Hₑ | -CH₂-O- | ~ 3.2 | Singlet (s) | 2H | Methylene group adjacent to ether oxygen.[4] |

| Hₐ | -C(CH₃)₂- | ~ 0.9 | Singlet (s) | 6H | Shielded alkyl protons, distant from electronegative groups.[5] |

| Hₐ | -CH₂OH | ~ 3.4 | Singlet (s) | 2H | Methylene group deshielded by adjacent hydroxyl group.[4] |

| Hₑ | -OH | 1 - 5 (Variable) | Broad Singlet (s) | 1H | Acidic proton subject to hydrogen bonding and chemical exchange.[6][7] |

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow Overview

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 8. acdlabs.com [acdlabs.com]

- 9. compoundchem.com [compoundchem.com]

Introduction: The Role of ¹³C NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹³C NMR of 3-Methoxy-2,2-dimethylpropan-1-ol

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation. We will delve into the theoretical underpinnings, predictive analysis, experimental protocols, and data interpretation pertinent to this molecule, grounding our discussion in established scientific principles and field-proven methodologies.

Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR provides direct information about the molecule's carbon skeleton.[2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, revealing the number of non-equivalent carbons and offering insights into their local electronic environment based on their chemical shift.[1][3]

The subject of this guide, this compound (CAS No. 57021-67-7), is a bifunctional molecule containing both a primary alcohol and an ether.[4][5] Its neopentyl-like core presents a distinct structural motif. ¹³C NMR spectroscopy provides an unambiguous method to verify its structure by resolving the five unique carbon environments within the molecule.

Molecular Structure and Carbon Environments

To interpret the ¹³C NMR spectrum, we must first analyze the molecular structure to identify all chemically non-equivalent carbon atoms.

Molecular Formula: C₆H₁₄O₂[4][6]

Structure:

Caption: Structure of this compound with carbon atoms numbered.

The structure reveals five distinct carbon environments:

-

C1: A primary alcohol methylene carbon (-C H₂OH).

-

C2: A quaternary carbon, part of the neopentyl core (-C (CH₃)₂-).

-

C3: An ether methylene carbon (-C H₂OCH₃).

-

C4: Two equivalent methyl carbons (gem-dimethyl group).

-

C5: The methoxy group carbon (-OC H₃).

Therefore, we anticipate observing five distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of a carbon nucleus is highly sensitive to its electronic environment. The primary factors influencing the shift are the electronegativity of adjacent atoms and the hybridization state of the carbon.[7][8]

-

Electronegativity: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbons. This "deshielding" effect causes the carbon nucleus to experience a stronger effective magnetic field, shifting its resonance signal to a higher frequency (downfield) and resulting in a larger chemical shift value.[7][9]

-

Hybridization: sp² hybridized carbons (like in alkenes and carbonyls) and sp hybridized carbons (alkynes) resonate further downfield than sp³ hybridized carbons (alkanes).[8] All carbons in this compound are sp³ hybridized.

Based on these principles, we can predict the approximate chemical shifts for each carbon:

| Carbon Atom | Label | Chemical Environment | Reason for Predicted Shift | Predicted Shift (δ, ppm) |

| C1 | -C H₂OH | Methylene attached to hydroxyl group | Deshielded by the adjacent -OH group.[10][11] | 60 - 75 |

| C2 | -C (CH₃)₂- | Quaternary alkyl carbon | Aliphatic, but its shift is influenced by four other carbon attachments. | 30 - 45 |

| C3 | -C H₂OCH₃ | Methylene attached to ether oxygen | Strongly deshielded by the adjacent ether oxygen.[10][12] | 70 - 85 |

| C4 | -C H₃ (x2) | Gem-dimethyl methyl groups | Standard aliphatic region, shielded from electronegative atoms. | 20 - 30 |

| C5 | -OC H₃ | Methoxy carbon | Deshielded by direct attachment to the ether oxygen.[12][13] | 55 - 65 |

Justification:

-

Carbons C1 , C3 , and C5 are all directly attached to an oxygen atom and are therefore expected to be the most downfield signals. C3 is predicted to be the furthest downfield as it is a methylene carbon attached to the ether oxygen.

-

The quaternary carbon C2 is typically observed in the 30-45 ppm range. Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.[10]

-

The two equivalent methyl carbons (C4 ) are furthest from the deshielding oxygen atoms and will therefore appear most upfield in the typical alkane region.

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio make it significantly less sensitive than ¹H NMR.[2][14]

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Part A: Sample Preparation

-

Weigh the Sample: Accurately weigh 50-100 mg of this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[15][16]

-

Choose a Solvent: Select a suitable deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for this type of molecule.[16]

-

Dissolve the Sample: In a small vial, dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent.[16]

-

Add Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its carbon signal defined as 0.0 ppm.[17]

-

Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. Filtering removes any particulate matter that can degrade the magnetic field homogeneity and broaden spectral lines.

-

Cap and Label: Securely cap the NMR tube and label it clearly.[18]

Part B: Spectrometer Setup and Acquisition

This protocol assumes a modern Fourier Transform NMR spectrometer.

-

Sample Insertion: Insert the NMR tube into a spinner turbine, check for the correct depth using a depth gauge, and place it into the spectrometer's magnet.[19]

-

Locking: The spectrometer uses the deuterium signal from the solvent (e.g., CDCl₃) to "lock" the magnetic field, compensating for any drift during the experiment.[20]

-

Shimming: Optimize the homogeneity of the magnetic field across the sample volume by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[20]

-

Parameter Setup (for a 1D ¹³C experiment with proton decoupling):

-

Pulse Program: Select a standard ¹³C acquisition program, such as zgpg30 (Bruker), which uses a 30° pulse angle and proton decoupling.

-

Spectral Width (SW): Set a wide spectral width, typically 0 to 220 ppm, to ensure all carbon signals are captured.[2][3]

-

Number of Scans (NS): Set a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 256 to 1024 scans is a typical starting point.

-

Relaxation Delay (D1): This is the time between pulses. A delay of 1-2 seconds is often sufficient for protonated carbons. However, quaternary carbons relax more slowly, and a longer delay (5-10 seconds) may be needed for accurate quantitative analysis, though this is less common in routine structural work.[20]

-

-

Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).[21]

Part C: Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via a Fourier transform.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a symmetrical Lorentzian shape.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Conclusion

The ¹³C NMR spectrum of this compound serves as an excellent case study for applying the fundamental principles of NMR spectroscopy to structural elucidation. By analyzing the unique carbon environments and predicting their chemical shifts based on the inductive effects of the alcohol and ether functional groups, a clear and interpretable spectrum with five distinct signals is anticipated. The experimental protocol outlined provides a robust framework for obtaining high-quality data, ensuring that the resulting spectrum can be used with confidence to confirm the molecular structure. This systematic approach, combining theoretical prediction with rigorous experimental practice, is foundational to the work of researchers in chemistry and drug development.

References

- 1. fiveable.me [fiveable.me]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. This compound | 57021-67-7 | HCA02167 [biosynth.com]

- 5. 1-Propanol, 3-methoxy-2,2-dimethyl- | C6H14O2 | CID 143440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H14O2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. studylib.net [studylib.net]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. sites.uclouvain.be [sites.uclouvain.be]

- 17. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. chem.uiowa.edu [chem.uiowa.edu]

In-Depth Technical Guide to the Infrared Spectrum of 3-Methoxy-2,2-dimethylpropan-1-ol

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Methoxy-2,2-dimethylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the analytical workflow.

Introduction

This compound is a primary alcohol and an ether. Its structure contains a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a neopentyl-like carbon skeleton. Infrared spectroscopy is a powerful technique for identifying the functional groups present in this molecule and confirming its identity. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Predicted Infrared Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, the expected absorption bands can be predicted based on the analysis of similar compounds, such as (R)-3-Methoxy-2-methylpropan-1-ol, and general principles of IR spectroscopy.[1] The key functional groups and their expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Ether (C-O-C) | C-O Stretch | 1150 - 1070 | Strong |

| Primary Alcohol (C-OH) | C-O Stretch | 1075 - 1000 | Strong |

Note: The broadness of the O-H stretching band is due to hydrogen bonding. The C-O stretching vibrations of the ether and the primary alcohol may overlap.

Detailed Interpretation of Spectral Regions

-

O-H Stretching Region (3600 - 3200 cm⁻¹): A prominent and broad absorption band is expected in this region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The breadth of the peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.

-

C-H Stretching Region (3000 - 2850 cm⁻¹): Multiple sharp to medium bands are anticipated here, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule. Key absorptions in this region include:

-

C-O Stretching: Strong absorption bands are expected between 1150 cm⁻¹ and 1000 cm⁻¹. The stretching vibration of the C-O bond in the ether linkage is predicted to appear around 1150 - 1070 cm⁻¹.[1] The C-O stretching of the primary alcohol will also give rise to a strong band in the 1075 - 1000 cm⁻¹ range.[1] These peaks may be distinct or could appear as a broad, complex band.

-

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the methyl and methylene groups will also be present in this region.

-

Experimental Protocol for FTIR Analysis

The following is a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Ensure the crystal surface is completely covered by the liquid sample.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. A typical measurement range is 4000 cm⁻¹ to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

-

-

Data Processing:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Logical Workflow for Spectral Analysis

The process of analyzing the IR spectrum of this compound can be visualized as a logical workflow. This ensures a systematic approach from sample preparation to final interpretation.

Caption: A logical workflow for the FTIR analysis of this compound.

Signaling Pathway for Functional Group Identification

The identification of the compound relies on the presence of characteristic absorption bands that act as signals for specific functional groups. This can be represented as a signaling pathway.

Caption: Signaling pathway for functional group identification from the IR spectrum.

Conclusion

The infrared spectrum of this compound is expected to show characteristic absorption bands for the alcohol, ether, and alkyl functional groups. By following a systematic experimental protocol and a logical workflow for spectral interpretation, researchers can effectively use FTIR spectroscopy to confirm the identity and purity of this compound, which is crucial for its application in research and development.

References

A Technical Guide to the Safe Handling of 3-Methoxy-2,2-dimethylpropan-1-ol

Disclaimer and Basis for Recommendations

This document provides a detailed guide on the safe handling and use of 3-Methoxy-2,2-dimethylpropan-1-ol (CAS No. 57021-67-7). As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, the safety protocols, hazard assessments, and personal protective equipment (PPE) recommendations outlined herein are synthesized from established principles of chemical hygiene and extrapolated from data on structurally analogous compounds. These analogs include neopentyl glycol (the parent diol), 3-methoxy-1-propanol, 1-methoxy-2-propanol (PGME), and 3-methoxy-2-methylpropan-1-ol.[1][2][3][4] This approach is taken to provide the most responsible guidance possible in the absence of specific data, and all recommendations should be applied with the professional judgment expected of researchers and scientists.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted primary alcohol. Its structure, featuring a neopentyl backbone, suggests specific physical characteristics that influence its handling. The methoxy group introduces ether functionality, which can impact reactivity and solvent properties.

Chemical Identity

The fundamental identifiers for this compound are crucial for accurate record-keeping and sourcing.

| Identifier | Value | Source |

| Chemical Name | This compound | [5][6] |

| CAS Number | 57021-67-7 | [5][6] |

| Molecular Formula | C₆H₁₄O₂ | [6] |

| Molecular Weight | 118.17 g/mol | [6] |

| Synonyms | 1-Propanol, 3-methoxy-2,2-dimethyl- | [6] |

Physicochemical Data

Understanding the physical properties of a chemical is the foundation of a robust safety assessment. The data below is a combination of reported values and reasoned estimations based on analogs.

| Property | Value | Rationale and Safety Implication |

| Appearance | Colorless Liquid | Expected for a simple alcohol/ether. Any discoloration may indicate impurity or degradation. |

| Boiling Point | 164.2 °C at 760 mmHg | [5] |

| Density | 0.898 g/cm³ | [5] |

| Flash Point | Not Available (Estimated: 50-70 °C) | CAUTION: While no experimental flash point is available, structural analogs like 3-methoxy-1-propanol (38°C) and 1-methoxy-2-propanol (~33°C) are flammable liquids.[4][7][8] The increased molecular weight of the target compound likely raises the flash point, but it must be handled as a flammable or combustible liquid until tested. All sources of ignition must be avoided. |

| Solubility | Soluble in water (predicted) | The alcohol and ether functionalities suggest miscibility with water and many organic solvents, impacting the choice of spill cleanup and firefighting media. |

Section 2: Hazard Identification and Risk Assessment

Based on its chemical structure (an ether-alcohol), the primary hazards are anticipated to be flammability and irritation to the skin, eyes, and respiratory system.

GHS Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are predicted based on the hazards of the structural isomer 3-methoxy-2-methylpropan-1-ol.[2]

-

Flammable Liquids (Category 3 or 4): H226/H227 - Flammable or Combustible liquid and vapor. The primary physical hazard is the potential for ignition when exposed to heat, sparks, or flames.[2][3][7]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation. Prolonged or repeated contact may defat the skin, leading to dryness and dermatitis.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation. Direct contact with the liquid or high concentrations of vapor can cause redness, pain, and potential damage.[2][3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation. Inhalation of vapors may irritate the nose, throat, and lungs.[2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Central Nervous System Effects: H336 - May cause drowsiness or dizziness. As with many organic solvents, high concentrations of vapor can depress the central nervous system.[3]

Causality of Hazards

-

Flammability: The presence of a hydrocarbon backbone and the relatively low number of oxygen atoms make the molecule susceptible to combustion. Vapors are likely heavier than air and can travel to a distant ignition source and flash back.[3][7]

-

Irritation: The alcohol functional group and the solvent nature of the molecule can disrupt the lipid bilayers of cell membranes in the skin and eyes, leading to irritation.[3]

-

Inhalation Toxicity: The molecule's volatility, though moderate, allows for inhalation exposure. It can act as a simple asphyxiant in very high concentrations by displacing oxygen and may have narcotic effects on the central nervous system.[3]

Section 3: Protocols for Safe Handling and Storage

A systematic approach to handling is essential to minimize exposure and mitigate risks. The following protocols are designed as self-validating systems for laboratory and research environments.

Engineering Controls and Personal Workspace

The first line of defense is to control the environment to minimize exposure.

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor inhalation.[9]

-

Ventilation: The fume hood should have a verified face velocity (typically 80-120 feet per minute) to ensure vapors are effectively captured.

-

Ignition Source Control: The designated area and surrounding spaces must be free of all potential ignition sources. This includes open flames, hot plates, static-generating equipment, and non-explosion-proof electrical devices.[1][3][7] Use only non-sparking tools when handling containers.[1][7]

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible in the vicinity of the handling area.[9]

Required Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent direct contact.

-

Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant splash hazard, a full face shield should be worn over the goggles.[1][4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.

-

Footwear: Closed-toe shoes are mandatory. Do not wear sandals or perforated shoes in the laboratory.

-

-

Respiratory Protection: When used within a properly functioning fume hood, additional respiratory protection is typically not required. If work must be performed outside of a hood where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage Requirements

Correct storage prevents degradation, spills, and fire hazards.

-

Container: Store in a tightly sealed, properly labeled container.[3][4][9]

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][4][10] This area should be away from direct sunlight and heat sources.[3][10]

-

Segregation: Store separately from strong oxidizing agents, acids, and bases to prevent incompatible reactions.[7][10]

-

Grounding: For transfers between metal containers (e.g., drums), ensure containers are bonded and grounded to prevent static electricity buildup and discharge.[3]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce harm to personnel and property.

First Aid Measures

Immediate action is critical in the event of an exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Firefighting Protocol

Due to its flammability, specific measures are required.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[1][3][4][9]

-

Unsuitable Media: Do not use a heavy water stream, as it may spread the burning liquid.[9]

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

-

Specific Hazards: Containers may rupture or explode when heated. Vapors can form explosive mixtures with air.[7]

Accidental Release Measures: Spill Cleanup Protocol

A structured response is necessary to safely manage spills.

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area and restrict access.

-

Control Ignition Sources: Remove all sources of ignition from the area.[1][3][4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Responders must wear the appropriate PPE as described in Section 3.2, including respiratory protection if vapors are significant.

-

Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][11]

-

Decontamination: Clean the spill area with a detergent and water solution, collecting the decontamination liquid for disposal as hazardous waste.

-

Disposal: Dispose of all contaminated materials and waste in accordance with local, state, and federal environmental regulations.

Section 5: Visualization of Emergency Workflow

The following diagram illustrates the logical flow for responding to an accidental spill.

Caption: Logical workflow for responding to an accidental spill.

References

- 1. echemi.com [echemi.com]

- 2. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. recochem.com [recochem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | CAS#:57021-67-7 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. 1589-49-7 CAS MSDS (3-Methoxy-1-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. moellerchemie.com [moellerchemie.com]

- 10. jiuanchemical.com [jiuanchemical.com]

- 11. NEOPENTYL GLYCOL DIGLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide to the Material Safety Data Sheet for 3-Methoxy-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological information for 3-Methoxy-2,2-dimethylpropan-1-ol (CAS No. 57021-67-7). The information herein is compiled from available safety data sheets for this chemical and its structural analogs.

Chemical Identification and Physical Properties

This compound is a substituted alcohol. Its identification details and key physical and chemical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 57021-67-7 |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol [1][2] |

| Boiling Point | 164.2°C at 760 mmHg |

| Flash Point | 51.6°C |

| Density | 0.898 g/cm³ |

Hazard Identification and GHS Classification

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][4][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3] |

The following diagram illustrates the likely hazard pictograms based on the classification of similar chemicals.

Toxicological Profile

Detailed toxicological data for this compound are not available. However, based on related compounds, it is expected to have low to moderate acute toxicity. For instance, Methoxy Propanol has an oral LD50 (rat) of 6,600 mg/kg and a dermal LD50 (rabbit) of 13,000 mg/kg. Chronic exposure to similar chemicals may affect the liver and kidneys.[5]

Experimental Protocols

The physical, chemical, and toxicological properties of chemical substances are determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[7][8][9][10][11] These guidelines ensure data reliability and international acceptance.

Workflow for Determining Key Safety Data:

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Recommended Handling and Storage:

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation.

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[6][12][13]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the recommended personal protective equipment to be used when handling this chemical.

First Aid Measures

In case of exposure, follow these first aid guidelines:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][13]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[4][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition and ensure adequate ventilation. Avoid breathing vapors.

-

Environmental Precautions: Prevent the substance from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it into the environment.

This technical guide is intended to provide essential safety information. Always consult the most current and complete Safety Data Sheet from the supplier before handling this chemical.

References

- 1. chemscene.com [chemscene.com]

- 2. molbase.com [molbase.com]

- 3. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mobile [my.chemius.net]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. fishersci.com [fishersci.com]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. files.chemicalwatch.com [files.chemicalwatch.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Reactivity of 3-Methoxy-2,2-dimethylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 3-Methoxy-2,2-dimethylpropan-1-ol, a sterically hindered primary alcohol. Due to the presence of a neopentyl-like structure, its reactivity is significantly influenced by steric hindrance, which governs the feasibility and outcomes of various organic transformations. This document outlines the expected reactivity in key reactions such as oxidation, esterification, and etherification, providing generalized experimental protocols and predicted outcomes based on established principles of organic chemistry and data from analogous sterically hindered alcohols. The information presented herein is intended to guide researchers and drug development professionals in designing synthetic routes and understanding the chemical behavior of this compound.

Introduction

This compound is a unique primary alcohol characterized by a quaternary carbon atom adjacent to the hydroxyl-bearing carbon. This structural feature, often referred to as a neopentyl-type structure, imparts significant steric bulk around the reactive hydroxyl group. Consequently, this steric hindrance is a dominant factor in its chemical reactivity, often leading to slower reaction rates and requiring more forcing conditions or specialized reagents compared to unhindered primary alcohols. Understanding the interplay of electronic effects and steric constraints is crucial for the successful application of this molecule in complex organic synthesis.

General Reactivity Profile

The primary hydroxyl group in this compound is the main site of chemical reactivity. However, the bulky tert-butyl-like group shields this hydroxyl group, making it less accessible to nucleophiles and bases. Therefore, reactions that proceed via an SN2 mechanism are significantly retarded.

Key Reactions and Reactivity Data

The following sections detail the expected reactivity of this compound in fundamental organic transformations. The quantitative data presented in the tables are estimations based on the reactivity of analogous sterically hindered alcohols and should be considered as a guideline for reaction optimization.

Oxidation

The oxidation of this compound to the corresponding aldehyde, 3-methoxy-2,2-dimethylpropanal, is a feasible transformation. However, the choice of oxidizing agent is critical to avoid side reactions and achieve good yields. Reagents that are sensitive to steric hindrance may lead to slow or incomplete reactions.